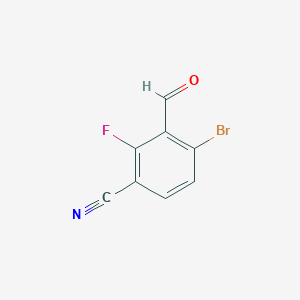

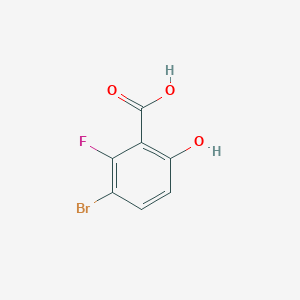

4-Bromo-2-fluoro-3-formylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

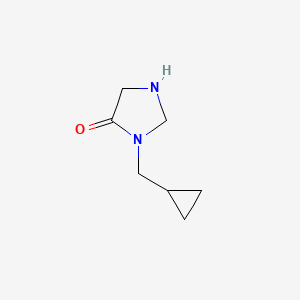

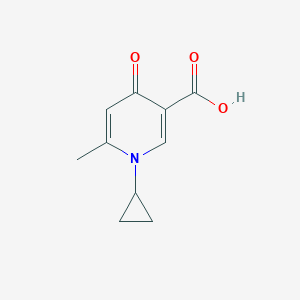

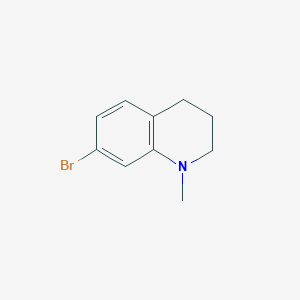

4-Bromo-2-fluoro-3-formylbenzonitrile is a chemical compound with the CAS Number: 1529523-16-7 . It has a molecular weight of 228.02 . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals . It is also used as an OLED intermediate, pharmaceutical, electronic, and chemical intermediate .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-3-formylbenzonitrile involves a multi-step reaction . One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluoro-3-formylbenzonitrile is 1S/C8H3BrFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H . The InChI key is RTQKYMJFQKPBMB-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Bromo-2-fluoro-3-formylbenzonitrile may be used in the preparation of heterocycles . It may also be used in the preparation of 3-fluoro-4′-formylbiphenyl-4-carbonitrile .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-3-formylbenzonitrile is a white or off-white crystalline solid . It has a melting point of 63-67 °C . It is soluble in organic solvents such as methanol, ethanol, and dichloromethane but insoluble in water . The compound has a density of 1.67 g/cm3 and a boiling point of 231 °C .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

4-Bromo-2-fluoro-3-formylbenzonitrile serves as an intermediate in various organic synthesis processes. Research has demonstrated its utility in the scalable synthesis of related compounds through halodeboronation of aryl boronic acids, indicating its significance in the generation of aryl bromides and chlorides with good to excellent yields. This transformation showcases the compound's role in facilitating the production of structurally diverse molecules, which could be pivotal in pharmaceuticals, materials science, and chemical research (Szumigala et al., 2004).

Precursor for Advanced Materials

The compound has been used as a precursor in the synthesis of complex molecules, such as those used in Positron Emission Tomography (PET) radioligands. This illustrates its importance in the development of diagnostic tools and highlights its potential in medical imaging and research. The innovative synthesis methods developed for such precursors further underscore the compound's value in contributing to advancements in medical technology and imaging techniques (Gopinathan, Jin, & Rehder, 2009).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical investigations of related halogenated benzonitriles, including 4-Bromo-3-methylbenzonitrile, provide insights into their electronic structures and vibrational properties. These studies are crucial for understanding the fundamental properties of such compounds, which can influence their reactivity and stability. Such research contributes to the broader knowledge base of halogenated nitriles and their applications in various scientific fields (Shajikumar & Raman, 2018).

Mécanisme D'action

Safety and Hazards

4-Bromo-2-fluoro-3-formylbenzonitrile causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact with skin, it is advised to wash off immediately with plenty of water .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-3-formylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQKYMJFQKPBMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [3,4'-bipiperidine]-1'-carboxylate](/img/structure/B1380703.png)

![7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380704.png)

![3-Bromothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1380705.png)

![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)

![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)